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A comprehensive review of the structural elucidation of burnettramic acid A, a potent antifungal

agent, is presented, detailing the journey from its initial proposed structure to its definitive

revised conformation. This guide provides researchers, scientists, and drug development

professionals with an in-depth analysis of the spectroscopic data, synthetic methodologies, and

biological evaluations that culminated in the correction of this complex natural product's

architecture.

Initially isolated from Aspergillus burnettii, burnettramic acid A demonstrated significant

antifungal activity, particularly against Candida albicans.[1] The originally proposed structure

featured a unique bolaamphiphilic scaffold, characterized by a terminal 2,4-pyrrolizidinedione

unit connected to a β-d-mannosyl residue through a long alkyl chain.[1][2] However,

inconsistencies in NMR spectroscopic data prompted a reinvestigation, leading to a significant

structural revision.[1][2]

The structural reassignment was accomplished through a combination of detailed

spectroscopic analysis, chemical derivatization, and computational calculations.[2][3] The

absolute configurations of the stereocenters were definitively established using Mosher ester

analysis and Marfey's method.[2][3] Ultimately, the enantioselective total synthesis of the

aglycone of burnettramic acid A unequivocally confirmed the revised structure.[4]

This technical guide consolidates the key data and methodologies from the pivotal publications,

offering a centralized resource for understanding the structural revision of burnettramic acid A.
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Spectroscopic Data Comparison
The structural revision of burnettramic acid A was primarily driven by a reinterpretation of its

NMR spectra. The following tables summarize the key ¹H and ¹³C NMR chemical shifts for the

originally proposed and the revised structures, highlighting the discrepancies that led to the

structural correction.

Table 1: Comparison of Key ¹H NMR Spectroscopic Data (in ppm).

Position
Originally Proposed
Structure

Revised Structure

H-17 ~3.4-3.6 3.75

H-19 ~3.4-3.6 Not Applicable

H-21 Not specified 3.45

H-23 ~3.4-3.6 Not Applicable

Note: Data extracted from the supporting information of Li, J. et al. Org. Lett. 2020, 22 (1), 98-

101.

Table 2: Comparison of Key ¹³C NMR Spectroscopic Data (in ppm).

Position
Originally Proposed
Structure

Revised Structure

C-17 ~70-75 72.4

C-19 ~70-75 Not Applicable

C-21 Not specified 78.1

C-23 ~70-75 Not Applicable

Note: Data extracted from the supporting information of Li, J. et al. Org. Lett. 2020, 22 (1), 98-

101.
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Biological Activity
Burnettramic acid A exhibits potent antifungal activity. The minimum inhibitory concentration

(MIC) and IC50 values against various fungal strains are crucial for understanding its

therapeutic potential.

Table 3: Antifungal Activity of Burnettramic Acid A.

Organism MIC (µg/mL) IC50 (µg/mL) Reference

Candida albicans 1 0.5
Li, J. et al. Org. Lett.

2020

Candida albicans - 7.2
Magot, F. et al. Mar.

Drugs 2023

Saccharomyces

cerevisiae
0.8 -

Gilchrist, C. L. M. et

al. Org. Lett. 2020

Experimental Protocols
Detailed methodologies are essential for the replication and extension of scientific findings. The

following sections provide summaries of the key experimental protocols used in the structural

revision of burnettramic acid A.

Determination of Absolute Configuration by Mosher
Ester Analysis
The absolute configuration of the secondary alcohols in burnettramic acid A was determined by

the modified Mosher's method.

Protocol Summary:

Burnettramic acid A was separately treated with (R)- and (S)-α-methoxy-α-

(trifluoromethyl)phenylacetyl (MTPA) chloride in the presence of pyridine to form the

corresponding (S)- and (R)-MTPA esters.

The ¹H NMR spectra of the resulting esters were recorded.
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The chemical shift differences (Δδ = δS - δR) for the protons adjacent to the newly formed

chiral centers were calculated.

A positive Δδ value for protons on one side of the MTPA plane and a negative value for those

on the other side allowed for the assignment of the absolute configuration of the alcohol

centers.

Determination of Absolute Configuration of the Amino
Acid Moiety by Marfey's Method
The absolute configuration of the proline residue within the pyrrolizidinedione moiety was

determined using Marfey's method.

Protocol Summary:

Burnettramic acid A was hydrolyzed with 6N HCl to break the amide bond and liberate the

free amino acid.

The hydrolysate was then reacted with 1-fluoro-2,4-dinitrophenyl-5-L-alanine amide (L-

FDAA, Marfey's reagent).

The resulting diastereomeric derivatives were analyzed by reverse-phase HPLC and

compared with the retention times of authentic D- and L-proline derivatives.

Enantioselective Total Synthesis of the Aglycone
The definitive proof of the revised structure of burnettramic acid A was achieved through the

total synthesis of its aglycone. The synthesis was convergent and relied on key stereoselective

reactions.

Key Synthetic Steps:

Asymmetric Alkylation: Introduction of chiral centers in the long alkyl chain was achieved

through highly diastereoselective alkylation reactions.

Epoxide Coupling: A crucial C-C bond formation was accomplished by the coupling of an

acetylide intermediate with a chiral epoxide.
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Birch Reduction: A one-pot reaction involving a Birch reduction was employed for the

simultaneous desulfonylation, semi-reduction of a triple bond, and debenzylation.

C-acylation: The final assembly of the aglycone involved the C-acylation of a bicyclic tetramic

acid derivative with the synthesized long-chain carboxylic acid.

The successful synthesis of the aglycone and the congruence of its spectroscopic data with

that of the natural product confirmed the revised structure of burnettramic acid A.

Visualizations
To further clarify the concepts and processes involved in the structural revision of burnettramic

acid A, the following diagrams are provided.
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Caption: From Proposed to Revised Structure.
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Experimental Workflow for Structural Elucidation

Isolated Burnettramic Acid A
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Caption: Workflow for Structural Revision.

Caption: Key Steps in Aglycone Synthesis.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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